Optical Rotation as a Purity and Identity Marker
The specific optical rotation of 2,4-Dichloro-D-phenylalanine is significantly different from that of its parent compound, D-phenylalanine. This difference serves as a critical quality control metric to confirm identity and stereochemical purity, and it also reflects the electronic impact of the 2,4-dichloro substitution on the chiral center. The target compound exhibits a negative rotation, while the parent D-phenylalanine exhibits a positive rotation .
| Evidence Dimension | Specific Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | -31° (c=0.5 in 0.5M NaOH) |
| Comparator Or Baseline | +33.5° to +35.2° (c=2 in H2O) for D-Phenylalanine |
| Quantified Difference | A difference of >64 degrees in sign and magnitude |
| Conditions | Measured under different but standard vendor-specific conditions (solvent and concentration) for each compound. |
Why This Matters
This quantifiable difference provides a rapid, unambiguous method for identity verification and confirms the presence of the 2,4-dichloro substitution, which is critical for downstream applications where the parent compound would not be a suitable substitute.
